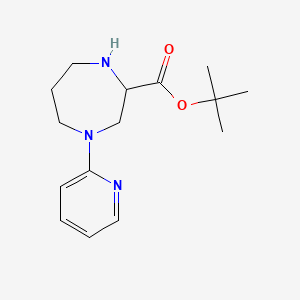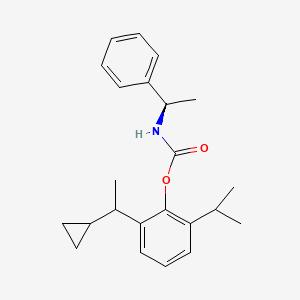
2-(1-Cyclopropylethyl)-6-isopropylphenyl ((R)-1-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is a complex organic compound with a unique structure that includes cyclopropyl, isopropyl, and phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopropyl and isopropyl phenyl intermediates. One common method involves the hydrolysis of cyclopropyl cyanide to obtain cyclopropanecarboxylic acid, which is then reacted with isopropyl phenyl compounds under controlled conditions . The final step involves the formation of the carbamate group through a reaction with ®-1-phenylethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylphenylcarbamate: Similar structure but lacks the isopropyl and phenylethyl groups.
Isopropylphenylcarbamate: Similar structure but lacks the cyclopropyl and phenylethyl groups.
Phenylethylcarbamate: Similar structure but lacks the cyclopropyl and isopropyl groups.
Uniqueness
2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is unique due to the presence of all three functional groups (cyclopropyl, isopropyl, and phenylethyl), which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H29NO2 |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
[2-(1-cyclopropylethyl)-6-propan-2-ylphenyl] N-[(1R)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C23H29NO2/c1-15(2)20-11-8-12-21(16(3)18-13-14-18)22(20)26-23(25)24-17(4)19-9-6-5-7-10-19/h5-12,15-18H,13-14H2,1-4H3,(H,24,25)/t16?,17-/m1/s1 |
Clé InChI |
QHJALYUVHVSCRF-ZYMOGRSISA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)OC2=C(C=CC=C2C(C)C3CC3)C(C)C |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)OC(=O)NC(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-(1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)carbamate](/img/structure/B15282024.png)
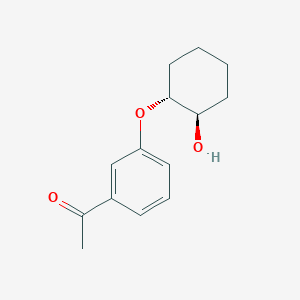
![1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B15282046.png)
![2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282049.png)
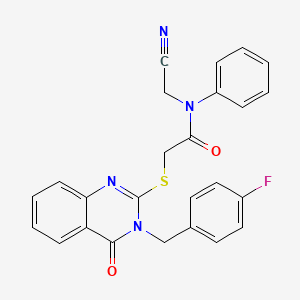
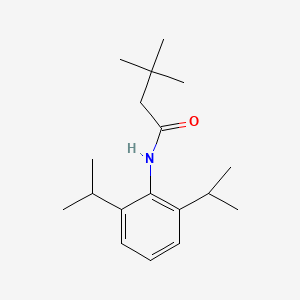
![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282080.png)
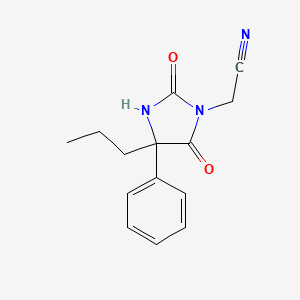
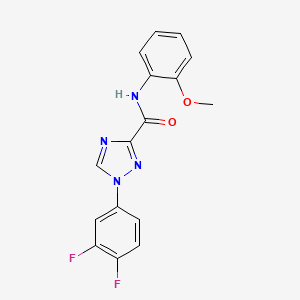
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
homocysteine](/img/structure/B15282113.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
